molecular formula C12H13NO3 B1337601 2-hydroxy-3-(1H-indol-3-yl)butanoic acid CAS No. 21193-78-2

2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Cat. No. B1337601
CAS RN: 21193-78-2
M. Wt: 219.24 g/mol
InChI Key: NUFXPJOTSOMKFZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid is a compound that can be associated with various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can give insights into its potential characteristics and synthesis pathways. For instance, the algicidal effect of 3-(3-indolyl)butanoic acid suggests that the indole moiety can impart significant biological activity, which could also be true for this compound .

Synthesis Analysis

The synthesis of hydroxy acids, such as this compound, can be inferred from the methods described for related compounds. For example, 3-hydroxy acids have been synthesized from ketones and carboxylic acids using lithium naphthalenide with diethylamine, which could be a potential pathway for synthesizing the compound . The reaction of guanosine with 3,4-epoxy-1-butene also provides insights into the reactivity of similar structures, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed by drawing parallels with structurally similar compounds. For instance, the intermolecular interactions in the chiral and racemic forms of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid derived from threonine show the importance of hydrogen bonding and the influence of chirality on molecular geometry . These findings can be extrapolated to understand the potential molecular interactions and geometry of this compound.

Chemical Reactions Analysis

Chemical reactions involving compounds with similar structures to this compound have been documented. For example, the reaction of 3-hydroxy acids with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones indicates the reactivity of the hydroxy acid moiety under acidic conditions . Additionally, the reactivity of guanosine with 3,4-epoxy-1-butene leading to N-7 alkylation products provides insight into the nucleophilic attack mechanisms that could be relevant for the chemical reactions of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The algicidal properties of 3-(3-indolyl)butanoic acid suggest that the indole ring imparts significant biological activity, which could influence the solubility, stability, and reactivity of this compound . The differences in COOH group geometry between chiral and racemic forms of a related compound also highlight the potential impact of stereochemistry on the physical properties of this compound .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

  • Synthesis of Urease Inhibitors : 4-(1H-indol-3-yl)butanoic acid, a related compound, has been utilized in the synthesis of novel indole-based hybrid oxadiazole scaffolds. These compounds have demonstrated potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).

  • Antimicrobial Activity : Schiff bases derived from related compounds like 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

  • Corrosion Inhibition : Schiff bases derived from L-Tryptophan, which includes a related structure, have been effective in inhibiting corrosion of stainless steel in acidic environments. This suggests applications in material science and engineering (Vikneshvaran & Velmathi, 2017).

Molecular Interaction Studies

  • Intermolecular Interaction Analysis : Studies have been conducted on the hydrogen bonding and molecular interactions of compounds derived from L-threonine, which include structures similar to 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. These studies are crucial for understanding molecular structures and their implications (Gallagher, Brady, & Murphy, 2000).

Synthetic Methods and Catalysis

  • Synthetic Pathways : The compound has been involved in the stereoselective synthesis of natural products like chuangxinmycin, showcasing its utility in complex organic syntheses (Kato, Ono, & Akita, 2001).

  • Catalytic Applications : Research has demonstrated the use of compounds like this compound in various catalytic processes, including the synthesis of bis(indol-3-yl)methanes, highlighting its potential as an organic catalyst (Khalafi‐Nezhad et al., 2008).

Biological and Pharmacological Properties

  • Neuropsychotropic Activity : Derivatives of indole-containing γ-aminobutyric acids,related to this compound, have shown neuropsychotropic activities. The spectrum of this activity depends on the molecular structure of the acid, with some derivatives exhibiting nootropic and anxiolytic properties (Berestovitskaya et al., 2018).

Applications in Material Science

  • Corrosion Inhibitory Action : Schiff bases of L-Tryptophan-derived compounds, closely related to this compound, have been studied for their corrosion inhibition effects on carbon steel in acidic environments. These studies have implications for their use in protecting materials against corrosion (Vikneshvaran & Velmathi, 2019).

Chemokine Receptor Antagonism

  • CXC Chemokine Receptor-2 Antagonists : Some 4-(2-arylindol-3-yl) butanoic acid derivatives, structurally akin to this compound, have been identified as active antagonists of the CXC chemokine receptor-2 (CXCR2). This suggests potential applications in treating inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFXPJOTSOMKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Indole (5.86 g) was dissolved in dichloromethane (50 ml) and to the solution was added dropwise 2.89 M solution of methyl magnesium bromide in diethyl ether (40 ml) over a period of 45 minutes at room temperature. After the dropwise addition was completed, the mixture was stirred for 45 minutes at room temperature. Under cooling at −10° C., a solution of ethyl (2RS,3SR)-2,3-epoxybutanoate (6.51 g) in dichloromethane (50 ml) was added dropwise over a period of 20 minutes. The mixture was stirred for 1 hour at −10 ° C. To the mixture was added 1 N aqueous solution of hydrochloric acid (150 ml). The organic layer was removed, and the aqueous layer was extracted with dichloromethane (50 ml). The organic layers were combined, and concentrated under reduced pressure. The residue was dissolved by adding ethanol (56 ml) and water (24 ml). To the solution was added 1 N aqueous solution of sodium hydroxide (50 ml) under ice cooling. The mixture was stirred for 3.5 hours under ice cooling and 12 hours at room temperature. To the mixture was added 1 N aqueous solution of sodium hydroxide (25 ml), and the mixture was stirred for 1 hour at room temperature. The ethanol was distilled off under reduced pressure, and aqueous layer was washed twice with ethyl acetate (70 ml). The aqueous layer was acidified by adding conc. hydrochloric acid (10 ml). The mixture was extracted twice with ethyl acetate (100 ml). The ethyl acetate layers were combined and dried over anhydrous magnesium sulfate. To the ethyl acetate layer was added activated carbon (1 g) and mixture was stirred. After filtration, the filtrate was concentrated under reduced pressure. The residue was recrystallized from water to give (2RS,3SR)-2-hydroxy-3-(indol-3-yl)butyric acid (7.27 g) as pale brown solid.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
40 mL
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6.51 g
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Quantity
50 mL
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solvent
Reaction Step Three
[Compound]
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aqueous solution
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0 (± 1) mol
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-3-(1H-indol-3-yl)butanoic acid
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Reactant of Route 6
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